Product packaging for 2,5-Dibromo-4-propylpyridine(Cat. No.:)

2,5-Dibromo-4-propylpyridine

Cat. No.: B8470126
M. Wt: 278.97 g/mol
InChI Key: TYZPIVREILSGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dibromo-4-propylpyridine is a high-value, multifunctional pyridine derivative designed for advanced chemical synthesis and research applications. This compound features two bromine atoms at the 2 and 5 positions of the pyridine ring, which serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. The presence of the 4-propyl group influences the electron density of the ring and contributes to increased lipophilicity, making this intermediate particularly valuable in medicinal chemistry for the development of potential drug candidates with improved membrane permeability. Its primary research value lies in its role as a versatile building block for the construction of more complex molecules, including ligands for catalysts, organic semiconductors, and agrochemicals. Researchers utilize this compound to systematically explore structure-activity relationships (SAR) by transforming the halogen sites into diverse carbon-carbon or carbon-heteroatom bonds. The specific arrangement of bromine atoms allows for selective, step-wise substitution, offering precise control over the final molecular architecture. As with all our fine chemicals, this product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br2N B8470126 2,5-Dibromo-4-propylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

2,5-dibromo-4-propylpyridine

InChI

InChI=1S/C8H9Br2N/c1-2-3-6-4-8(10)11-5-7(6)9/h4-5H,2-3H2,1H3

InChI Key

TYZPIVREILSGEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1Br)Br

Origin of Product

United States

Reactivity and Transformations of 2,5 Dibromo 4 Propylpyridine

Regioselectivity in Cross-Coupling Reactions

The selective functionalization of one C-Br bond over the other in 2,5-Dibromo-4-propylpyridine is a key challenge and opportunity in the synthesis of complex substituted pyridines. The outcome of cross-coupling reactions is highly dependent on the interplay between the intrinsic reactivity of the C-Br bonds and the external reaction parameters.

The bromine atoms at the C2 and C5 positions of the pyridine (B92270) ring exhibit distinct reactivity profiles. The C2-Br bond is generally considered more reactive in palladium-catalyzed cross-coupling reactions due to its position adjacent to the nitrogen atom. This proximity to the electron-withdrawing nitrogen atom makes the C2 position more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Conversely, the C5-Br bond is sterically more accessible but electronically less activated. However, under specific conditions, particularly with certain catalytic systems, selective reaction at the C5 position can be achieved. This differential reactivity is the foundation for the regioselective synthesis of disubstituted pyridine derivatives from a single starting material.

The choice of the catalytic system, including the metal center and its environment, plays a pivotal role in dictating the site of reaction in cross-coupling processes involving this compound.

Traditional mononuclear palladium complexes, often supported by phosphine (B1218219) ligands, are widely used for cross-coupling reactions. sigmaaldrich.com In the case of dihalogenated N-heteroarenes, these catalysts generally favor reaction at the position adjacent to the nitrogen atom. nih.gov For 2,5-dibromopyridine (B19318), this would predict preferential coupling at the C2 position. The reaction mechanism typically involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation and reductive elimination. nih.gov The electronic activation of the C2-Br bond by the pyridine nitrogen facilitates the initial oxidative addition step, leading to regioselectivity for C2-functionalization.

Palladium clusters and nanoparticles have emerged as effective catalysts for various cross-coupling reactions, including Suzuki reactions. nih.govnih.gov These catalytic systems can exhibit different selectivity profiles compared to their mononuclear counterparts. It has been suggested that multinuclear palladium species may be involved in reactions that show unconventional selectivity. nih.gov For instance, ligand-free conditions, which may promote the formation of palladium nanoparticles, have been shown to enable C5-selective cross-coupling of 2,5-dichloropyridine. nih.govnsf.gov This suggests that palladium nanoparticles could potentially be employed to favor C5-coupling in this compound by altering the conventional reaction pathway. The catalytic cycle on the surface of palladium nanoparticles is believed to be a key factor in this altered selectivity. nih.gov

Nickel-based catalysts offer a complementary and sometimes superior alternative to palladium for cross-coupling reactions. cas.cz Nickel catalysts, such as those supported by ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), are known to be effective in Kumada-Tamao coupling reactions. acs.orgacs.org In model reactions with 2,5-dibromopyridine, Ni(dppp)Cl2 has been shown to catalyze the formation of 2,5-diphenylpyridine, indicating that successive coupling reactions can occur. acs.orgacs.org The mechanism of nickel-catalyzed cross-coupling can involve a catalyst-transfer process, particularly in polymerization reactions. acs.orgacs.org The choice of nickel catalyst and reaction conditions can influence the outcome, and these systems are crucial for reactions involving Grignard reagents. sci-hub.se

The ancillary ligands coordinated to the metal center are critical in modulating the steric and electronic properties of the catalyst, thereby influencing the regioselectivity and efficiency of the cross-coupling reaction. nih.govgoogle.com

The choice of ligand can dramatically alter the reaction's outcome. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote unconventional C4-selectivity in the cross-coupling of 2,4-dichloropyridines. nih.gov While not directly studying this compound, this highlights the power of ligands to override the intrinsic reactivity of the substrate. The steric bulk of the ligand can block access to the more reactive C2 position, thereby favoring reaction at the less hindered C5 position.

Furthermore, the electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. Electron-donating ligands can increase the electron density on the metal center, which can facilitate oxidative addition. Conversely, the specific coordination of the ligand to the metal can create a unique steric environment that directs the substrate to bind in a specific orientation, leading to high regioselectivity. The interplay between the palladium source, ligand, base, and solvent is crucial for achieving the desired reaction outcome. nih.gov

Interactive Data Table: Catalytic Systems and Ligand Effects in Cross-Coupling

Catalytic SystemLigandTypical SelectivityNotes
Mononuclear PalladiumPhosphines (e.g., PPh₃)C2-selectiveFavored by electronic activation from the pyridine nitrogen. google.com
Palladium NanoparticlesLigand-freePotentially C5-selectiveAltered selectivity may arise from catalysis on the nanoparticle surface. nih.govnsf.gov
Nickel CatalystdpppCan lead to double couplingEffective for Kumada-Tamao reactions. acs.orgacs.org
Palladium with Bulky LigandsSterically hindered NHCsPotentially C5-selectiveLigand bulk can block the more reactive C2 position. nih.gov

Influence of Catalytic Systems on Site-Selectivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is an electron-poor heteroaromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with electron-withdrawing groups or halogens. thieme-connect.dechemicalbook.com In this compound, the bromine atoms can act as leaving groups in the presence of strong nucleophiles.

The electron density of the pyridine ring is lower at the 2, 4, and 6 positions due to the electron-withdrawing effect of the nitrogen atom. chemicalbook.com This generally makes these positions more reactive towards nucleophilic attack. The outcome of SNAr reactions on dihalopyridines can be influenced by the nature of the nucleophile, the solvent, and the specific positions of the halogens. gu.sewuxiapptec.comwuxiapptec.com For instance, in reactions with amines, the regioselectivity can be directed by the formation of hydrogen-bonded intermediates. wuxiapptec.com

Research on related dihalopyridines has shown that reactions with nucleophiles such as amines can lead to mono- or di-substituted products. For example, the reaction of 2,5-dibromo-3-methylpyridine (B189406) with aniline (B41778) in the presence of a palladium catalyst resulted in the displacement of a bromine atom. thieme-connect.de Similarly, reactions of 2,4-dichloropyrimidines with amines often show selectivity for the C4 position, although exceptions exist depending on other substituents on the ring. wuxiapptec.com In the case of this compound, the substitution of one or both bromine atoms by various nucleophiles like amines, alkoxides, or thiols can be anticipated, leading to a diverse range of functionalized pyridine derivatives.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In this process, a halogen atom is replaced by a metal, typically lithium or magnesium, to form an organometallic intermediate that can then react with various electrophiles.

For dihalopyridines, the regioselectivity of the halogen-metal exchange is a critical aspect. Studies on 2,5-dihalopyridines have shown that the exchange can occur selectively at one of the halogenated positions. For instance, treatment of 2,5-dihalopyridines with reagents like n-butyllithium can lead to the formation of a lithiated intermediate, which can then be used in subsequent reactions. arkat-usa.orgresearchgate.net The choice of the base and reaction conditions can influence which bromine atom is exchanged.

In the context of this compound, a halogen-metal exchange reaction would generate a pyridyl-lithium or pyridyl-Grignard reagent. This intermediate is highly reactive and can be quenched with a variety of electrophiles to introduce new functional groups at either the C2 or C5 position. For example, reacting the lithiated species with an aldehyde or ketone would introduce a hydroxyl-alkyl group. This methodology has been applied to other brominated pyridines to create complex molecules. arkat-usa.org The formation of Grignard reagents from bromopyridines is a well-established method for creating C-C bonds, often catalyzed by transition metals like nickel for subsequent cross-coupling reactions. acs.orgacs.orgsci-hub.se

The following table summarizes the key aspects of these reactivity pathways:

Reaction TypeReagents/ConditionsPotential Products
Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, ThiolsMono- or di-substituted pyridines
Halogen-Metal Exchangen-BuLi, i-PrMgClLithiated or Grignard intermediates
Quenching of OrganometallicAldehydes, Ketones, CO2, etc.Functionalized pyridine derivatives

Further Derivatization at the Propyl Group

The propyl group at the C4 position of this compound offers another site for chemical modification. Alkyl chains on aromatic rings can undergo various transformations, including oxidation.

The oxidation of alkylpyridines can lead to the corresponding carboxylic acids. google.com For example, the oxidation of alkylpyridines to pyridinecarboxylic acids has been achieved using reagents like potassium permanganate (B83412) or manganese dioxide in sulfuric acid. google.com In the case of this compound, oxidation of the propyl group would yield 2,5-dibromo-4-pyridinepropanoic acid.

Another potential transformation is the functionalization of the benzylic position of the propyl group. While not a true benzylic position, the α-carbon of the propyl group attached to the pyridine ring exhibits enhanced reactivity. Reactions at this position could introduce new functional groups, although this is generally less common than transformations on the pyridine ring itself. A study on a mixture of 4-isopropylpyridine (B108708) and 4-propylpyridine (B73792) showed that the isopropyl group was selectively oxidized by air to form a hydroperoxide. researchgate.netacs.org This suggests that under specific conditions, the alkyl chain can be a site of reactivity.

This compound can serve as a building block for the synthesis of extended conjugated systems, which are of interest for applications in materials science, particularly for organic electronics. msstate.edu The two bromine atoms provide handles for cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used to form carbon-carbon bonds between aromatic rings. acs.org

By performing halogen-metal exchange followed by a coupling reaction, or by direct cross-coupling, the pyridine unit can be incorporated into larger polymeric or oligomeric structures. For instance, Kumada-Tamao coupling polymerization of Grignard monomers derived from dihalopyridines has been used to synthesize poly(pyridine-diyl)s. acs.orgacs.org The presence of the propyl group can enhance the solubility of the resulting polymers, which is often a challenge in the synthesis of n-type conjugated polymers. acs.org

The general strategy involves the sequential or simultaneous reaction of the two bromine atoms with other difunctional monomers to build up a polymer chain. This approach has been successfully used to create a variety of conjugated polymers with tailored electronic and optical properties. acs.orgacs.org

The following table outlines some potential derivatizations at the propyl group and for creating extended systems:

TransformationReagents/ConditionsPotential Products
Oxidation of Propyl GroupKMnO4, MnO2/H2SO42,5-Dibromo-4-pyridinepropanoic acid
Cross-Coupling ReactionsPd catalysts, boronic acids/esters, organostannanesBipyridyls, oligopyridines, conjugated polymers

Computational and Mechanistic Studies of 2,5 Dibromo 4 Propylpyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. DFT studies on molecules similar to 2,5-Dibromo-4-propylpyridine, like 3,5-dibromopyridine (B18299) and 2,5-lutidine, have been performed to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties. researchgate.netresearchgate.net These calculations are fundamental to understanding the molecule's stability and its behavior in chemical reactions.

The synthesis of this compound involves the selective halogenation of a 4-propylpyridine (B73792) precursor. DFT calculations are instrumental in mapping the mechanistic pathways of such electrophilic substitution reactions on the pyridine (B92270) ring. The mechanism typically proceeds via the formation of a sigma complex (also known as an arenium ion), where the electrophile (e.g., Br+) attacks the electron-rich positions of the pyridine ring. The stability of the possible intermediates determines the regioselectivity of the reaction. For pyridine, electrophilic substitution is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, and it typically requires harsh conditions. The nitrogen atom deactivates the ring, particularly at the ortho (2, 6) and para (4) positions. However, the presence of an activating group, such as the propyl group at the C4 position, can influence the electronic distribution and direct incoming electrophiles. Computational studies on the chlorination of 4-ethyl pyridine have been undertaken to understand the possible reaction pathways. rsc.org Mechanistic studies on the bromination of aromatic C-H bonds, often facilitated by catalysts, have also been explored through experimental and computational methods, highlighting the complexity of these transformations. colab.ws

This compound is a valuable substrate for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are pivotal for creating new carbon-carbon and carbon-heteroatom bonds. DFT calculations can model the entire catalytic cycle of these reactions, including oxidative addition, transmetalation, and reductive elimination, providing detailed energy profiles.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Suzuki Cross-Coupling Reaction Note: This table is illustrative, based on general principles of cross-coupling reactions of dihalopyridines, as specific data for this compound is not available.

Reaction StepReactantsProductsActivation Energy (kcal/mol)
Oxidative Addition (C2-Br)This compound + Pd(0)L2(2-Pallado-5-bromo-4-propylpyridine)BrL215-20
Oxidative Addition (C5-Br)This compound + Pd(0)L2(5-Pallado-2-bromo-4-propylpyridine)BrL218-23
TransmetalationIntermediate + Ar-B(OH)2Palladated Intermediate-Ar10-15
Reductive EliminationPalladated Intermediate-ArCoupled Product + Pd(0)L25-10

The substitution pattern of this compound is a result of the regioselectivity during the bromination of 4-propylpyridine. The directing effects of the nitrogen atom and the C4-propyl group govern the positions of electrophilic attack. The nitrogen atom strongly deactivates the α (C2, C6) and γ (C4) positions towards electrophilic attack, while the β (C3, C5) positions are less deactivated. The C4-propyl group is an ortho-, para-directing activator. In this case, the positions ortho to the propyl group are C3 and C5. The combined effect leads to preferential substitution at the C3 and C5 positions. The subsequent bromination of the mono-brominated intermediate is also subject to these directing effects.

Computational studies on the site selectivity in cross-coupling reactions of dihalopyridines show that selectivity can be controlled by factors such as the choice of ligand on the metal catalyst. researchgate.net For 2,5-dihalopyridines, the C2-halide bond is generally more reactive than the C5-halide bond in palladium-catalyzed cross-couplings due to the electronic influence of the adjacent nitrogen atom. DFT calculations can quantify this difference in reactivity by comparing the activation barriers for the oxidative addition at each site.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals indicate the nucleophilic and electrophilic sites of a molecule, respectively.

For this compound, the HOMO is expected to be distributed primarily over the pyridine ring, while the LUMO would also be located on the ring, particularly with significant contributions from the carbon atoms attached to the bromine atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net In electrophilic reactions, the reaction is likely to occur at the position where the HOMO has the largest coefficient. In nucleophilic substitutions, the attack will be directed towards the atoms where the LUMO is localized. DFT calculations for related molecules like 2,5-lutidine and 3,5-dibromopyridine provide reference values for these orbital energies. researchgate.netresearchgate.net

Table 2: Calculated FMO Energies for Pyridine Analogues Note: Data is for analogous compounds and provides an estimation for this compound.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
2,5-LutidineB3LYP/6-311++G(d,p)-6.21-0.545.67 researchgate.net
3,5-DibromopyridineB3LYP/6-31G*-7.05-1.155.90 researchgate.netlongdom.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons. mdpi.comresearchgate.net The regions around the hydrogen atoms of the propyl group and the pyridine ring will be positive. The bromine atoms, being electronegative, will also influence the potential map, creating areas of slightly negative potential, but the carbon atoms to which they are bonded will be electron-deficient and thus represent sites for potential nucleophilic attack. MEP maps of similar halogenated pyridines confirm these general features. mdpi.com

Conformational Analysis and Steric Effects

The propyl group at the C4 position of this compound is not sterically locked and can rotate around the C-C single bond connecting it to the pyridine ring. Conformational analysis, often performed using DFT, can identify the most stable conformers (rotational isomers) and the energy barriers between them. The orientation of the propyl group can have significant steric implications for reactions occurring at the adjacent C3 and C5 positions.

While the propyl group is relatively small, its conformation can influence the approach of reagents to the neighboring sites. For example, a bulky catalyst in a cross-coupling reaction might favor a specific conformation of the propyl group to minimize steric hindrance. Studies on other alkyl-substituted pyridines have shown that steric parameters can be quantified and correlated with reaction outcomes. acs.org The steric bulk of substituents on a pyridine ring has been shown to be a key factor in directing the regioselectivity of reactions. acs.org

Computational Insights into Catalyst Speciation

While research exists for other brominated pyridine derivatives and their roles in catalysis, this information does not directly apply to this compound. For instance, studies on related molecules are available but focus on different isomers or applications, without providing the specific computational data required to fulfill the requested analysis for this compound. Therefore, no data tables or detailed findings on its catalyst speciation can be presented.

To provide a comprehensive analysis as requested, dedicated computational studies on this compound, including density functional theory (DFT) calculations or other theoretical modeling, would be necessary. Such studies would need to investigate the compound's interaction with metal catalysts, the energetics of potential intermediates, and the transition states involved in catalytic cycles. Without such dedicated research, any discussion on the computational insights into the catalyst speciation of this compound would be speculative and fall outside the scope of existing scientific evidence.

Applications and Advanced Research Directions

Building Block in Organic Synthesis

As an intermediate, 2,5-dibromo-4-propylpyridine offers chemists a reliable platform for constructing elaborate molecular frameworks. The differential reactivity of the C-Br bonds is key to its utility, enabling sequential and controlled modifications.

The 2,5-dibromopyridine (B19318) core is a well-established precursor for creating highly substituted and complex pyridine (B92270) derivatives. The bromine atoms can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This step-wise functionalization is crucial for building intricate molecular architectures with precisely defined substitution patterns. The presence of the 4-propyl group can influence the solubility of intermediates and the steric environment around the reactive sites, which can be leveraged to control reaction outcomes.

Halogenated pyridines are frequently employed as intermediates in the synthesis of a wide range of heterocyclic compounds. sci-hub.se The this compound scaffold can be used to construct fused heterocyclic systems where another ring is built onto the pyridine core. These reactions often proceed through the transformation of the bromo groups into other functionalities that can then undergo cyclization reactions. This approach is a powerful strategy for accessing novel and complex heterocyclic structures that may possess unique biological or material properties.

Design of Functional Materials

The electronic and structural properties of the pyridine ring make it an attractive component for a variety of functional materials. By incorporating the this compound unit into larger systems, researchers can develop materials with tailored optical, electronic, and catalytic properties. kct.ac.in

π-conjugated polymers are a class of materials with alternating single and double bonds that exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. Dihalogenated aromatic compounds are essential monomers for the synthesis of these polymers via organometallic polycondensation reactions.

For instance, the parent compound 2,5-dibromopyridine has been successfully used to create novel π-conjugated polymers. In one study, a random polycondensation of 2,5-dibromopyridine with a dihexylindigo-based monomer using a zerovalent-nickel-complex yielded the polymer P(HexI-Py). nih.gov This polymer incorporated the pyridine unit directly into its main chain, and its properties were studied. nih.gov

Table 1: Synthesis of P(HexI-Py) Polymer
Monomer 1Monomer 2Polymerization MethodResulting PolymerYieldSolubility
Dihexylindigo-based monomer2,5-dibromopyridineDehalogenative polycondensation with Ni(0) complexP(HexI-Py)50%Soluble in acids (e.g., formic acid)

The incorporation of a 4-propyl substituent on the 2,5-dibromopyridine monomer would be expected to enhance the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing and fabrication of electronic devices.

Polyfunctional pyridines are widely recognized for their application as ligands that can coordinate with transition metal cations. heteroletters.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can form a coordinate bond with a metal center. The closely related compound, 2,5-Dibromo-4-methylpyridine, is utilized in the development of novel ligands and catalysts. chemimpex.com

By replacing one or both bromine atoms on the this compound core with other donor groups (e.g., phosphines, amines, or other heterocycles), chemists can design multidentate ligands. The specific arrangement of these donor atoms allows for the chelation of a metal ion, creating a stable complex. The electronic properties of the pyridine ring and the steric bulk of the propyl group can be used to fine-tune the catalytic activity and selectivity of the resulting metal complex for various organic transformations.

The development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), is a rapidly advancing field of research. Pyridine-containing compounds are frequently investigated for these applications due to their electronic properties and stability. Metal complexes incorporating polypyridyl ligands are cornerstones in modern photochemistry and find use in optoelectronics.

Ligands derived from the this compound scaffold can be used to create emissive transition metal complexes. When coordinated to metals like iridium(III) or ruthenium(II), these ligands can form complexes that exhibit strong luminescence. The ability to modify the pyridine core through cross-coupling reactions at the bromine positions allows for the tuning of the emission color and quantum efficiency of these materials. Furthermore, π-conjugated polymers that include the pyridine moiety, as discussed previously, are also being explored for their potential in fabricating a range of organic electronic devices. morressier.com

Catalytic Applications of Derived Compounds

While this compound itself is not a catalyst, its derivatives, particularly those synthesized through substitution of the bromine atoms, are valuable as ligands in transition metal catalysis. The pyridine nitrogen atom provides a coordination site for metal centers, and the substituents at the 2, 5, and 4 positions can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

One of the most significant applications of pyridine-based ligands is in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov Derivatives of this compound can be envisioned to form palladium complexes that are effective catalysts for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The propyl group at the 4-position can enhance the solubility of the catalyst in organic solvents and influence the electronic environment of the pyridine ring. The selective substitution of one or both bromine atoms allows for the synthesis of mono- or bidentate ligands, further expanding the catalytic possibilities.

Ruthenium-based catalysts are also an area where derivatives of this compound could find application. Ruthenium complexes are known to be effective in a variety of transformations, including C-H bond activation and functionalization. nih.govmdpi.com Ligands derived from this compound could be used to create novel ruthenium catalysts with unique reactivity profiles.

Below is a table summarizing potential catalytic applications of compounds derived from this compound, based on analogous pyridine systems found in the literature.

Catalyst TypePotential Ligand Derived from this compoundPotential Catalytic Application
Palladium(II) ComplexesMonophosphine-substituted propylpyridineSuzuki-Miyaura cross-coupling
Palladium(II) ComplexesBipyridyl-type ligand from coupling two unitsHeck and Sonogashira cross-coupling
Ruthenium(II) ComplexesN-heterocyclic carbene (NHC) precursorC-H bond activation and arylation

Emerging Synthetic Methodologies Utilizing this compound

The development of new synthetic methods to functionalize this compound is crucial for accessing a wider range of derivatives with potential applications. The two bromine atoms at positions 2 and 5 offer distinct reactivity, allowing for selective and sequential modifications.

One emerging area is the use of continuous-flow chemistry for the selective lithiation of dihalopyridines. nih.gov This technique allows for precise control over reaction conditions, such as temperature and reaction time, enabling regioselective functionalization that can be challenging to achieve with traditional batch methods. For this compound, this could enable the selective substitution of either the 2- or 5-bromo position by controlling the lithiation conditions, followed by quenching with an electrophile.

Another promising approach is the direct C-H functionalization of the pyridine ring. While the bromine atoms are the most reactive sites for many transformations, recent advances in transition metal catalysis have enabled the direct arylation, alkylation, and amination of C-H bonds in pyridine rings. mdpi.comnih.gov This could allow for the introduction of new functional groups at the 3- or 6-positions of the this compound core, leading to highly substituted and complex pyridine derivatives.

The "halogen dance" reaction is another methodology that could be applied to this compound. nih.gov This involves the base-induced migration of a halogen atom to an adjacent carbon, which can be a powerful tool for creating new substitution patterns on the pyridine ring that are not accessible through direct synthesis.

Synthetic MethodologyPotential Application to this compound
Continuous-Flow LithiationRegioselective substitution at the 2- or 5-position.
Transition Metal-Catalyzed C-H FunctionalizationIntroduction of substituents at the 3- and/or 6-positions.
Halogen Dance ReactionIsomerization to access different substitution patterns.

Future Research Perspectives

The future research directions for this compound are multifaceted, spanning catalysis, materials science, and medicinal chemistry. The ability to selectively functionalize this molecule at multiple positions makes it an attractive scaffold for the development of novel compounds with tailored properties.

In catalysis, a key area of future research will be the design and synthesis of chiral ligands derived from this compound for asymmetric catalysis. By introducing chiral substituents, it may be possible to create catalysts that can control the stereochemistry of chemical reactions, which is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals.

From a materials science perspective, derivatives of this compound could be explored as building blocks for functional organic materials. For instance, by creating extended conjugated systems through cross-coupling reactions, it may be possible to develop new materials with interesting photophysical or electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In medicinal chemistry, the pyridine scaffold is a common motif in many biologically active compounds. elsevier.combcrcp.ac.innih.gov The unique substitution pattern of this compound provides a starting point for the synthesis of new libraries of compounds to be screened for various biological activities. The propyl group may enhance lipophilicity, which can be beneficial for drug absorption and distribution.

A summary of potential future research areas is presented in the table below.

Research AreaSpecific FocusPotential Impact
Asymmetric CatalysisSynthesis of chiral pyridine-based ligands.Development of new methods for enantioselective synthesis.
Materials ScienceCreation of novel conjugated organic materials.Advancements in organic electronics and photonics.
Medicinal ChemistrySynthesis of diverse compound libraries.Discovery of new therapeutic agents.

Q & A

Q. What role does this compound play in pharmacological probe development?

  • Answer : As a scaffold, it enables SAR studies via selective substitution. For example, replacing bromine with amine groups creates analogs for kinase inhibition assays. In vitro cytotoxicity testing (e.g., MTT assays) evaluates therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.